molecular formula C21H17Cl2NO2 B1678593 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid CAS No. 313674-97-4

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Numéro de catalogue B1678593
Numéro CAS: 313674-97-4
Poids moléculaire: 386.3 g/mol
Clé InChI: ZCQOSCDABPVAFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid” is a chemical compound with the molecular formula C21H17Cl2NO2 . It is also known as PD-118057 .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .

Applications De Recherche Scientifique

hERG Potassium Channel Activation

PD-118057 is known to be an activator of the ether-a-go-go-related (hERG) potassium channel . It has been found that PD-118057 at 10 μM leads to a 111% current increase in rabbit ventricular wedge . Unlike RPR260243, another hERG channel activator, PD-118057 does not have a major effect on gating or kinetic properties of this channel .

Treatment of Delayed Repolarization Conditions

PD-118057 has been found to prevent and reverse QT interval prolongation . This suggests that compounds such as PD-118057 may offer a new approach in the treatment of delayed repolarization conditions, which occur in inherited or acquired long QT syndrome and congestive heart failure .

Interaction with Pore Helix of hERG1 Channels

Research has shown that PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance . At 10 μM, PD-118057 shifted the half-point for inactivation of wild-type hERG1 channels by 19 mV and increased peak outward current by 136% .

Potential Role in Treating Cardiac Arrhythmias

Given its role in activating hERG potassium channels and its effect on QT interval prolongation, PD-118057 could potentially be used in the treatment of cardiac arrhythmias .

Role in Neurological Research

PD-118057–sensitive currents display a characteristic slow activation upon depolarization and a hook tail upon repolarization . This suggests a potential role for PD-118057 in neurological research, particularly in studies related to brain arrhythmia .

Structural Studies and Drug Design

The structural characteristics of PD-118057 and its interaction with hERG1 channels have been studied extensively . This information could be valuable in the design of new drugs targeting hERG1 channels .

Propriétés

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432075
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

CAS RN

313674-97-4
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-118057
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 2
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 5
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Q & A

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, PD-118057 increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of PD-118057 (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of PD-118057 is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that PD-118057 enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of PD-118057 leading to a greater increase in current amplitude. [] Importantly, PD-118057 doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that PD-118057 can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that PD-118057 can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of PD-118057 can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with PD-118057, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance PD-118057's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for PD-118057's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on PD-118057 is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: PD-118057 represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of PD-118057 to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.